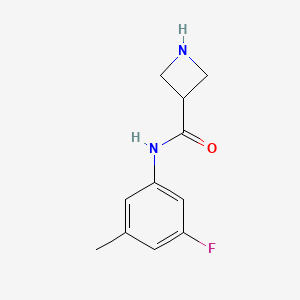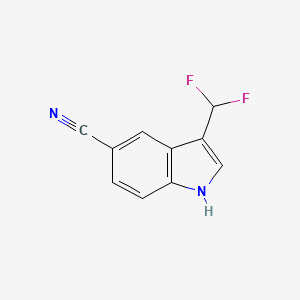![molecular formula C15H17ClN4O6 B12071481 [3-Acetyloxy-5-(6-chloropurin-9-yl)-4-methoxyoxolan-2-yl]methyl acetate](/img/structure/B12071481.png)
[3-Acetyloxy-5-(6-chloropurin-9-yl)-4-methoxyoxolan-2-yl]methyl acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9-(3’,5’-Di-O-acetyl-2’-O-methyl-b-D-ribofuranosyl)-6-chloropurine: is a synthetic nucleoside analog. Nucleoside analogs are compounds structurally similar to naturally occurring nucleosides, which are the building blocks of nucleic acids like DNA and RNA. These analogs are often used in medicinal chemistry for their potential therapeutic applications, particularly in antiviral and anticancer treatments.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 9-(3’,5’-Di-O-acetyl-2’-O-methyl-b-D-ribofuranosyl)-6-chloropurine typically involves the protection of hydroxyl groups on the ribofuranosyl moiety, followed by the introduction of the chloropurine base. Common steps include:
Protection of Hydroxyl Groups: The hydroxyl groups at the 3’ and 5’ positions of the ribofuranosyl moiety are protected using acetyl groups.
Methylation: The 2’ hydroxyl group is methylated to form the 2’-O-methyl derivative.
Glycosylation: The protected ribofuranosyl moiety is then coupled with 6-chloropurine under glycosylation conditions to form the desired nucleoside analog.
Industrial Production Methods: Industrial production methods would likely involve similar steps but optimized for large-scale synthesis. This includes the use of automated synthesizers, high-throughput purification techniques, and stringent quality control measures to ensure the purity and consistency of the final product.
化学反应分析
Types of Reactions:
Oxidation: The compound may undergo oxidation reactions, particularly at the purine base.
Reduction: Reduction reactions could potentially modify the chloropurine moiety.
Substitution: Nucleophilic substitution reactions can occur at the chlorine atom on the purine base.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products:
Oxidation: Oxidized derivatives of the purine base.
Reduction: Reduced forms of the chloropurine moiety.
Substitution: Substituted purine derivatives where the chlorine atom is replaced by another group.
科学研究应用
Chemistry:
- Used as a building block in the synthesis of more complex nucleoside analogs.
- Studied for its reactivity and potential modifications.
Biology:
- Investigated for its incorporation into nucleic acids and its effects on biological processes.
Medicine:
- Potential antiviral and anticancer properties due to its ability to interfere with nucleic acid synthesis.
- Studied as a potential therapeutic agent in various diseases.
Industry:
- Used in the development of pharmaceuticals and as a research tool in drug discovery.
作用机制
The mechanism of action of 9-(3’,5’-Di-O-acetyl-2’-O-methyl-b-D-ribofuranosyl)-6-chloropurine involves its incorporation into nucleic acids, where it can interfere with DNA and RNA synthesis. This can lead to the inhibition of viral replication or the induction of apoptosis in cancer cells. The compound targets enzymes involved in nucleic acid metabolism, such as DNA polymerases and reverse transcriptases.
相似化合物的比较
6-Chloropurine: A simpler analog without the ribofuranosyl moiety.
2’-O-Methyladenosine: A nucleoside analog with a similar ribofuranosyl modification but different base.
3’,5’-Di-O-acetyladenosine: Another nucleoside analog with acetyl protection on the ribofuranosyl moiety.
Uniqueness:
- The combination of the 6-chloropurine base with the 3’,5’-Di-O-acetyl and 2’-O-methyl modifications makes this compound unique.
- Its specific structure may confer unique biological properties and reactivity compared to other nucleoside analogs.
属性
分子式 |
C15H17ClN4O6 |
|---|---|
分子量 |
384.77 g/mol |
IUPAC 名称 |
[3-acetyloxy-5-(6-chloropurin-9-yl)-4-methoxyoxolan-2-yl]methyl acetate |
InChI |
InChI=1S/C15H17ClN4O6/c1-7(21)24-4-9-11(25-8(2)22)12(23-3)15(26-9)20-6-19-10-13(16)17-5-18-14(10)20/h5-6,9,11-12,15H,4H2,1-3H3 |
InChI 键 |
DXZAADAYDVJBOZ-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)OCC1C(C(C(O1)N2C=NC3=C2N=CN=C3Cl)OC)OC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[2-(Trifluoromethyl)-4-pyridyl]cyclopropanecarbonitrile](/img/structure/B12071401.png)




![3-Pyridinecarboxamide, 2,6-dichloro-N-[[(3,5-dichlorophenyl)amino]carbonyl]-4-methyl-](/img/structure/B12071441.png)







![sodium;ethyl [(2R)-2-hexadecanoyloxy-3-[(Z)-octadec-9-enoyl]oxypropyl] phosphate](/img/structure/B12071479.png)
